molecular formula C16H28O4 B1615005 Dibutyl cyclohexane-1,2-dicarboxylate CAS No. 62950-20-3

Dibutyl cyclohexane-1,2-dicarboxylate

Cat. No.: B1615005
CAS No.: 62950-20-3
M. Wt: 284.39 g/mol
InChI Key: ANSWCYTXKAIJOK-UHFFFAOYSA-N
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Description

Dibutyl cyclohexane-1,2-dicarboxylate is an ester derivative of cyclohexane-1,2-dicarboxylic acid, where the two carboxyl groups are esterified with n-butyl chains. Structurally, it consists of a saturated cyclohexane ring substituted with two dicarboxylate groups, each linked to a butyl ester (C₄H₉). This configuration distinguishes it from traditional phthalates (e.g., dibutyl phthalate, DBP), which feature an aromatic benzene ring. The cyclohexane backbone may confer enhanced stability and reduced toxicity compared to aromatic analogs, though direct toxicological data on this compound remain sparse.

Properties

CAS No.

62950-20-3

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

dibutyl cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

ANSWCYTXKAIJOK-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1CCCCC1C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)C1CCCCC1C(=O)OCCCC

Other CAS No.

62950-20-3

Origin of Product

United States

Scientific Research Applications

Dibutyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C16H28O4C_{16}H_{28}O_4 . It is also known by other names, including dibutyl hexahydrophthalate, cyclohexane-1,2-dicarboxylic acid dibutyl ester, di(n-butyl) 1,2-cyclohexanedicarboxylate, 1,2-Cyclohexanedicarboxylic acid, dibutyl ester and Cyclohexan-1,2-dicarbonsaeure-dibutylester .

Here's an overview of its applications:

Properties

Key properties of this compound include :

  • Molecular Weight: 284.39100 g/mol
  • Density: 1.013 g/cm3
  • Boiling Point: 359°C at 760 mmHg
  • Flash Point: 168.4°C
  • Index of Refraction: 1.463

Safety and Environmental Considerations

This compound is considered a safer alternative to phthalates, which have raised concerns about endocrine disruption .

ConsiderationDetails
Phthalate Alternative DINCH (diisononyl 1,2-cyclohexanedicarboxylate), a related compound, is used as a substitute for phthalates in sensitive applications such as toys, medical devices, and food packaging .
Biomonitoring Studies have explored biomonitoring of DINCH metabolites in pregnant women to assess exposure levels .
Environmental Impact The use of ionic liquids in the synthesis of cyclohexane 1,2-dibutyl carboxylic acid aims to reduce the environmental impact by avoiding aromatic compounds and toxic water-carrying agents .

Diisononyl 1,2-cyclohexanedicarboxylate (DINCH)

Diisononyl 1,2-cyclohexanedicarboxylate (DINCH) is a mixture of organic compounds with the formula C6H10(CO2C9H19)2C_6H_{10}(CO_2C_9H_{19})_2 . Commercial DINCH consists of 90% of the cis and 10% of the trans (chiral) isomers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Di(isononyl)cyclohexane-1,2-dicarboxylate

Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) is a widely studied phthalate alternative with a molecular formula of C₂₆H₄₈O₄ and a molecular weight of 424.63 g/mol . It is produced by hydrogenating di(isononyl) phthalate, replacing the aromatic ring with a saturated cyclohexane structure. DINCH is used in PVC products, medical devices, and food packaging due to its low migration rate and regulatory approval in regions like the EU . However, emerging studies indicate moderate toxicity, including altered lipid metabolism and behavioral changes in zebrafish larvae , and detectable metabolites in human urine .

Di(2-ethylhexyl) Phthalate (DEHP)

DEHP (C₂₄H₃₈O₄, 390.54 g/mol) is a conventional phthalate plasticizer with well-documented endocrine-disrupting effects, leading to its restriction in toys, cosmetics, and medical devices .

Dibutyl Phthalate (DBP)

DBP (C₁₆H₂₂O₄, 278.34 g/mol) is a short-chain phthalate historically used in plastics and personal care products. Its reproductive toxicity and endocrine disruption have resulted in stringent regulatory limits . Compared to dibutyl cyclohexane-1,2-dicarboxylate, DBP’s aromatic ring likely exacerbates its toxicity profile.

Diallyl 4-Cyclohexene-1,2-Dicarboxylate

This compound (C₁₄H₁₈O₄, 250.29 g/mol) features an unsaturated cyclohexene ring and allyl ester groups. Its reactivity due to the double bond limits its utility as a plasticizer but may enable niche applications in cross-linked polymers .

Dimethyl (1S,2S)-Cyclohexane-1,2-Dicarboxylate

A chiral ester (C₁₀H₁₆O₄, 200.23 g/mol) used as an intermediate in pharmaceutical synthesis. Its small ester groups and stereospecificity contrast with this compound’s bulkier, non-chiral structure .

Data Table: Key Properties of Cyclohexane-1,2-Dicarboxylates and Phthalates

Compound Molecular Formula Molecular Weight (g/mol) Primary Applications Regulatory Status Toxicity Findings
This compound C₁₆H₂₆O₄ 282.38 Research, niche plasticizer Under investigation Limited data; inferred lower endocrine disruption vs. phthalates
Di(isononyl)cyclohexane-1,2-dicarboxylate C₂₆H₄₈O₄ 424.63 PVC, medical devices Approved with restrictions Alters lipid metabolism in zebrafish ; human exposure documented
Di(2-ethylhexyl) phthalate (DEHP) C₂₄H₃₈O₄ 390.54 Historical plasticizer Restricted globally Endocrine disruptor, reprotoxic
Dibutyl phthalate (DBP) C₁₆H₂₂O₄ 278.34 Plastics, solvents Highly restricted Reproductive toxicity

Research Findings on Toxicity and Environmental Impact

  • Di(isononyl)cyclohexane-1,2-dicarboxylate: Metabolites like mono-hydroxy isononyl cyclohexane-1,2-dicarboxylate (MHINCH) are detectable in human urine, with exposure linked to altered ovarian response in fertility studies . Environmental toxicity is evidenced by transcriptional and metabolic disruptions in zebrafish .
  • This compound: No direct toxicological data were identified.
  • Analytical Methods : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is effective in quantifying cyclohexane-1,2-dicarboxylate metabolites in wastewater, highlighting their environmental persistence .

Preparation Methods

Process Description

A patented method utilizes ionic liquids as catalysts to synthesize dibutyl cyclohexane-1,2-dicarboxylate from cyclohexane-1,2-dicarboxylic anhydride and n-butanol. The process involves:

  • Reactants: 0.2 mol cyclohexane-1,2-dicarboxylic anhydride and 0.5–0.7 mol n-butanol (molar ratio 2.5–3.5:1).
  • Catalyst: Ionic liquid used at 0.5–2% weight relative to the anhydride.
  • Conditions: Reflux stirring at 110–150 °C for 5–8 hours.
  • Water formed during esterification is continuously removed via a water separator.
  • Reaction progress monitored by acid value; reaction ends when acid value drops below 3 mgKOH/g.
  • Product purity after post-treatment exceeds 99.5%.

Advantages

  • No aromatic compounds or benzene rings are involved in the process or product.
  • Uses n-butanol as both reactant and water-carrying agent, avoiding toxic solvents like toluene or cyclohexane.
  • Ionic liquid catalyst offers small dosage, excellent repeatability, non-corrosiveness to equipment, high esterification rate.
  • Mild reaction conditions and shorter reaction times.
  • Environmentally friendly process.
Parameter Details
Catalyst Ionic liquid (0.5–2% of anhydride mass)
Temperature 110–150 °C
Reaction Time 5–8 hours
Molar Ratio (Alcohol:Anhydride) 2.5–3.5 : 1
Acid Value Endpoint <3 mgKOH/g
Product Purity >99.5%

This method is documented in patent CN101823966A and represents a modern, efficient approach to producing this compound with high purity and environmental compliance.

Esterification Using Composite Catalysts (Sodium Bisulfate-Iron Powder)

Process Description

Another preparation approach uses a composite catalyst composed of sodium bisulfate and iron powder:

  • Catalyst composition: Sodium bisulfate to iron powder mass ratio of 5:1; iron powder particle size ~80 mesh.
  • Reactants: Cyclohexane-1,2-dicarboxylic acid and n-butanol with acid to alcohol molar ratio of 1:2.5.
  • Conditions: Esterification carried out in a stainless steel reactor at atmospheric pressure, 145 °C for 5 hours.
  • Water removal monitored; reaction stopped when water formation stabilizes.
  • Post-reaction, solids are separated, and excess alcohol recovered for reuse.
  • Ester yield reported at 79%.
Parameter Details
Catalyst Sodium bisulfate-iron powder (0.1% total mass)
Temperature 145 °C
Reaction Time 5 hours
Molar Ratio (Acid:Alcohol) 1 : 2.5
Ester Yield 79%

This method emphasizes catalyst reuse and continuous operation by recycling excess alcohol and maintaining molar ratios, suitable for industrial scale production.

Hydrogenation Route via Cycloadduct Intermediate

Process Description

An alternative synthetic route involves:

  • Starting with dibutyl fumarate and erythritol to form dibutyl trans-4-cyclohexene-1,2-dicarboxylate via Diels–Alder reaction.
  • The cycloadduct is then hydrogenated under mild conditions using Pd/C catalyst to produce dibutyl trans-cyclohexane-1,2-dicarboxylate with nearly 100% yield.
  • Reaction conditions for hydrogenation include temperatures around 120 °C with catalysts such as Pd/C or Ni/C.
  • Dehydrogenation steps can also be applied to modify intermediates, with additives like K3PO4 improving selectivity.
Step Catalyst/Conditions Yield (%)
Diels–Alder cycloaddition Erythritol + dibutyl fumarate, 120 °C, 48 h 74.3
Hydrogenation Pd/C catalyst, mild conditions, ~120 °C ~100 (trans isomer)
Dehydrogenation Pd/C with K3PO4 additive, tetraglyme solvent 77.8

This multi-step bio-based route offers a sustainable alternative for producing this compound from renewable feedstocks and is supported by detailed experimental and computational studies.

Conventional Esterification and Transesterification Methods

General esterification and transesterification methods known in the industry include:

  • Use of mineral acids (e.g., sulfuric acid, phosphoric acid) or organic sulfonic acids as catalysts.
  • Esterification temperature range typically from 50 to 160 °C; transesterification may require 100 to 250 °C.
  • Catalysts for transesterification may include tin(IV) compounds (dibutyltin diacetate), titanium-based catalysts (tetrabutyl orthotitanate), or zirconium catalysts.
  • Reactions can be performed in presence or absence of inert gases.
  • These methods are versatile and widely applied for producing various esters including this compound.
Catalyst Type Temperature Range (°C) Notes
Mineral acids 50–160 Sulfuric acid, phosphoric acid
Organic sulfonic acids 50–160 Methanesulfonic acid, p-toluenesulfonic acid
Metal catalysts 100–250 Tin(IV), titanium, zirconium-based catalysts
Reaction atmosphere With/without inert gas Inert gases prevent side reactions

These conventional methods are well-established but may involve harsher conditions or corrosive catalysts compared to ionic liquid or composite catalyst methods.

Summary Table of Preparation Methods

Method Catalyst Type Reaction Conditions Yield / Purity Key Advantages
Ionic Liquid Catalysis Ionic liquid (0.5–2%) 110–150 °C, 5–8 h, reflux >99.5% purity Mild, environmentally friendly, high purity
Composite Catalyst (NaHSO4-Fe) Sodium bisulfate + Fe powder 145 °C, 5 h, atmospheric pressure 79% yield Reusable catalyst, continuous operation
Hydrogenation of Cycloadduct Pd/C or Ni/C catalysts ~120 °C, mild hydrogenation ~100% yield (hydrogenation) Sustainable, bio-based feedstocks
Conventional Esterification Mineral/organic acids, metal catalysts 50–250 °C, variable times Variable Established industrial methods

Q & A

Q. What synthetic routes are available for dibutyl cyclohexane-1,2-dicarboxylate, and how do reaction conditions influence yield and stereochemistry?

this compound can be synthesized via catalytic hydrogenation of dibutyl 4-cyclohexene-1,2-dicarboxylate. Palladium catalysts under mild hydrogenation conditions (e.g., 25°C, 1 atm H₂) achieve near-quantitative yields of the saturated trans-cyclohexane derivative . For stereochemical control, enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate precursors using non-mammalian enzymes (e.g., lipases) can generate chiral intermediates, which are then esterified with butanol .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC×GC-TOFMS) is optimal. For environmental samples (e.g., dust), GC×GC-TOFMS with internal standards (e.g., DEHA-D8) achieves detection limits of 0.01–0.7 ng/mL . In biological matrices (urine), HPLC-MS/MS with isotopically labeled internal standards (e.g., DEHTH-d4) enables quantification of metabolites at sub-ng/mL levels .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

PropertyValueReference
Molecular weight228.28 g/mol (diethyl analog)
Density (20°C)0.944–0.954 g/cm³
Volume resistivity≥1.2×10¹¹ Ω·cm (30°C)
Hydrolysis stabilityResistant under neutral pH

Advanced Research Questions

Q. How can researchers identify and validate biomarkers of human exposure to this compound?

Metabolite profiling using HRMS and targeted MS/MS is essential. For example:

  • Primary metabolites : Mono-hydroxy and mono-oxo derivatives (e.g., cyclohexane-1,2-dicarboxylic acid monohydroxy butyl ester) are key biomarkers .
  • Validation : Dose-response studies in human cohorts, paired with enzymatic hydrolysis of glucuronidated metabolites, confirm specificity. Limits of detection (LODs) for urinary metabolites should be ≤0.7 ng/mL .

Q. What experimental strategies address contradictory data on the ecological impact of this compound?

Current gaps in persistence, bioaccumulation, and toxicity (PBT) data necessitate:

  • Tiered testing : Start with OECD 301B (ready biodegradability) and OECD 305 (bioaccumulation in fish).
  • Alternative endpoints : Use Daphnia magna immobilization assays (OECD 202) and algal growth inhibition (OECD 201) to assess acute toxicity.
  • Data reconciliation : Compare results with structurally similar plasticizers (e.g., DINCH) to infer potential risks .

Q. How does this compound compare to ortho-phthalates in terms of endocrine disruption potential?

  • In vitro assays : Use ERα/ERβ transactivation assays (OECD 455) and steroidogenesis models (H295R cells) to evaluate estrogenic activity.
  • Epidemiological data : Correlate urinary metabolite levels (e.g., mono-hydroxy derivatives) with endocrine endpoints (e.g., ovarian response markers like anti-Müllerian hormone) .
  • Key finding : Cyclohexane-1,2-dicarboxylates exhibit lower receptor binding affinity than DEHP but may still perturb steroidogenesis at high exposures .

Methodological Challenges and Solutions

Q. How to resolve co-elution issues in chromatographic analysis of this compound and its analogs?

  • GC×GC-TOFMS : Enhances separation of co-eluting peaks (e.g., dibutyl vs. diethylhexyl derivatives) using orthogonal polarity columns .
  • MRM transitions : For LC-MS/MS, select unique precursor/product ion pairs (e.g., m/z 155 → 71 for dibutyl vs. m/z 152 → 124 for DEHT) .

Q. What quality control measures ensure reproducibility in synthesis and metabolite studies?

  • Synthesis : Monitor reaction progress via FT-IR (C=O ester peak at 1730–1740 cm⁻¹) and NMR (cyclohexane ring protons at δ 1.2–2.1 ppm) .
  • Metabolomics : Use pooled QC samples and isotopically labeled internal standards (e.g., DINCH-d4) to correct for matrix effects .

Data Gaps and Future Directions

  • Ecotoxicity : No PBT data exist for this compound; prioritize OECD 307 (soil degradation) and bioaccumulation modeling .
  • Long-term health effects : Longitudinal studies linking metabolite levels to neurodevelopmental or reproductive outcomes are needed .

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